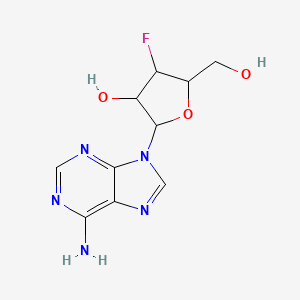2-(6-Aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
CAS No.:
Cat. No.: VC16778664
Molecular Formula: C10H12FN5O3
Molecular Weight: 269.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12FN5O3 |
|---|---|
| Molecular Weight | 269.23 g/mol |
| IUPAC Name | 2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14) |
| Standard InChI Key | QCDAWXDDXYQEJJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a five-membered oxolane ring substituted with:
-
6-Aminopurin-9-yl group at position 2, contributing a purine base analogous to adenine.
-
Fluorine atom at position 4, introducing electronegativity and steric effects.
-
Hydroxymethyl group at position 5, enhancing solubility and hydrogen-bonding capacity.
-
Hydroxyl group at position 3, enabling further functionalization.
This configuration differs from natural nucleosides like adenosine, where the sugar moiety is ribose or deoxyribose. The fluorine substitution at C4 and hydroxymethyl group at C5 alter the ring’s conformational flexibility and electronic properties, potentially affecting interactions with enzymes or nucleic acids .
Synthesis and Industrial Production
Synthetic Routes
Fluorinated nucleosides are typically synthesized through multi-step protocols involving:
-
Oxolane Ring Formation: Cyclization of diol precursors under acidic or basic conditions to generate the tetrahydrofuran scaffold.
-
Fluorination: Introduction of fluorine via reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor®, often at early stages to minimize side reactions.
-
Purine Base Attachment: Nucleophilic substitution or Mitsunobu reactions to couple the purine base to the sugar moiety.
-
Hydroxymethylation: Oxidation-reduction sequences or protective group strategies to install the hydroxymethyl group .
For the query compound, regioselective fluorination at C4 would require precise control to avoid competing reactions at other positions. Industrial-scale production likely employs continuous-flow reactors and chromatography-free purification to enhance yield and reduce costs .
Challenges in Synthesis
-
Regioselectivity: Ensuring fluorine incorporation at C4 without affecting C2 or C5.
-
Stereochemical Purity: Achieving desired stereochemistry at C2, C4, and C5 to match biological targets.
-
Stability: The hydroxymethyl group at C5 may necessitate protective groups during synthesis to prevent oxidation .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂FN₅O₃ |
| Molecular Weight | 269.23 g/mol |
| IUPAC Name | 2-(6-Aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
| Solubility | Moderate in polar solvents (e.g., DMSO, water) |
| Stability | Sensitive to UV light and oxidizing agents |
The fluorine atom increases lipophilicity compared to non-fluorinated analogs, potentially enhancing cell membrane permeability. The hydroxymethyl group improves aqueous solubility, balancing the compound’s pharmacokinetic profile .
Biological Activity and Mechanisms
Anticancer Applications
Nucleoside analogs like fludarabine are used in leukemia treatment by inhibiting DNA synthesis. The hydroxymethyl group in the query compound might allow phosphorylation to an active triphosphate form, enabling incorporation into DNA and induction of apoptosis in rapidly dividing cells .
Enzymatic Interactions
The compound’s structure suggests potential inhibition of adenosine deaminase or purine nucleoside phosphorylase, enzymes involved in nucleotide metabolism. Fluorine’s electronegativity could enhance binding affinity to active sites, as seen in analogs like cladribine .
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Fludarabine | 2-Fluoro substitution on arabinose | Leukemia therapy |
| Cladribine | 2-Chloro substitution | Multiple sclerosis treatment |
| 2’-Deoxyadenosine | No fluorine, natural sugar | Research standard |
The query compound’s unique C4 fluorine and C5 hydroxymethyl group distinguish it from these analogs, potentially offering novel selectivity or reduced off-target effects .
Industrial and Research Applications
Pharmaceutical Development
-
Prodrug Synthesis: The hydroxymethyl group can be esterified to improve oral bioavailability.
-
Targeted Delivery: Conjugation with nanoparticle carriers for site-specific action.
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume